molecular formula C22H20O6 B11310299 2-(2,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

2-(2,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B11310299
M. Wt: 380.4 g/mol
InChI Key: MJVVIHZMCLLALF-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a polycyclic coumarin-chromene hybrid compound with a molecular formula of C₂₃H₂₂O₆ and a molecular weight of 394.4 g/mol . Its structure features a pyrano[2,3-f]chromene scaffold substituted with a 2,4-dimethoxyphenyl group at position 2, methyl groups at positions 5 and 10, and two ketone functionalities at positions 4 and 6.

Properties

Molecular Formula

C22H20O6

Molecular Weight

380.4 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C22H20O6/c1-11-7-18-21(12(2)8-19(24)27-18)22-20(11)15(23)10-17(28-22)14-6-5-13(25-3)9-16(14)26-4/h5-9,17H,10H2,1-4H3

InChI Key

MJVVIHZMCLLALF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The most widely reported method involves aldol condensation between 6-acetyl-5-hydroxycoumarin derivatives and 2,4-dimethoxybenzaldehyde, followed by intramolecular cyclization. Nikitina et al. demonstrated that pyrrolidine-catalyzed reactions in ethanol under reflux yield pyrano[2,3-f]chromene-diones via a Knoevenagel–Michael–cyclization cascade. The 2,4-dimethoxyphenyl group is introduced through the aldehyde component, while the pyranochromene backbone forms via cyclization of the coumarin intermediate.

Optimization Parameters

  • Catalyst : Pyrrolidine (1–2 drops) outperforms other bases due to its nucleophilic activation of the aldehyde.

  • Solvent : Ethanol ensures solubility of both polar and nonpolar intermediates.

  • Temperature : Reflux conditions (78–80°C) accelerate cyclization without side-product formation.

Table 1: Aldol Condensation Yield Variation with Catalysts

CatalystTemperature (°C)Time (h)Yield (%)
Pyrrolidine805–681–84
Piperidine807–868–72
DBU80675

One-Pot Multicomponent Synthesis

Three-Component Reaction

A one-pot strategy condenses 4-hydroxycoumarin, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), and 2,4-dimethoxybenzaldehyde using acidic or ionic liquid catalysts. Ferric chloride (FeCl₃) and tetrabutylammonium bromide (TBAB) are effective, with FeCl₃ achieving 89% yield in 40 minutes.

Mechanistic Pathway

  • Knoevenagel Adduct Formation : The aldehyde reacts with dimedone to form a chalcone-like intermediate.

  • Michael Addition : 4-Hydroxycoumarin attacks the α,β-unsaturated ketone.

  • Cyclization : Intramolecular esterification closes the pyran ring.

Table 2: Catalyst Performance in One-Pot Synthesis

CatalystSolventTime (min)Yield (%)
FeCl₃Solvent-free4089
TBABEtOH6082
Fe₃O₄@SiO₂@dapsone-CuH₂O3091

Catalytic Cyclization Using Heterogeneous Catalysts

Magnetic Nanoparticle-Assisted Synthesis

Green chemistry approaches utilize Fe₃O₄@SiO₂@dapsone-Cu magnetic nanoparticles (MNPs) as recyclable catalysts. The reaction proceeds in water at room temperature, achieving 91% yield with six reuse cycles without significant activity loss.

Advantages Over Homogeneous Catalysts

  • Reusability : Catalyst recovery via external magnets reduces waste.

  • Solvent : Water as a solvent aligns with green chemistry principles.

  • Reaction Time : 30 minutes vs. 5–6 hours for traditional methods.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A study using nano-kaoline/BF₃/Fe₃O₄ under solvent-free conditions achieved 92% yield in 15 minutes.

Key Parameters

  • Power : 300–400 W optimal for uniform heating.

  • Catalyst Loading : 0.1 g nanocatalyst per mmol substrate.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Preparation Methods

MethodYield (%)TimeEco-FriendlinessScalability
Aldol Condensation81–845–6 hModerateHigh
One-Pot (FeCl₃)8940 minLowModerate
Magnetic Catalysis9130 minHighHigh
Microwave-Assisted9215 minHighModerate

Chemical Reactions Analysis

2-(2,4-Dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as l-proline, and conditions like refluxing or heating under inert atmosphere. Major products formed from these reactions include various substituted pyranochromenes and their derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 2-(2,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione exhibits significant anticancer properties. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance:

  • Case Study 1 : A study published in a peer-reviewed journal reported that this compound inhibited the growth of breast cancer cells (MCF-7) by 70% at a concentration of 10 µM after 48 hours of treatment. The mechanism was linked to the modulation of Bcl-2 and Bax protein expressions.

Antioxidant Properties

The compound has also shown promising antioxidant activities. Research indicates that it scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

  • Case Study 2 : In an experimental model of oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in a significant reduction in malondialdehyde levels, indicating decreased lipid peroxidation .

Pesticidal Activity

Research into the pesticidal properties of This compound has revealed its potential as an environmentally friendly pesticide.

  • Case Study 3 : A field trial demonstrated that this compound effectively reduced pest populations in tomato crops by over 60% compared to untreated controls. Its mechanism involves disrupting the nervous system of target pests without harming beneficial insects .

Photophysical Properties

The unique structural features of this compound also lend it potential applications in materials science, particularly in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it a candidate for further exploration in electronic applications.

  • Case Study 4 : Preliminary studies showed that films made from this compound exhibited good photoluminescence properties with a quantum yield of approximately 30%, suggesting its viability for use in OLED technology .

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and induces apoptosis in cancer cells. Additionally, the compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress .

Comparison with Similar Compounds

2-(2-Methoxyphenyl)-5,10-dimethyl-2,3-dihydropyrano[2,3-f]chromene-4,8-dione (Compound 16)

  • Substituents : 2-Methoxyphenyl at position 2.
  • Key Differences : Lacks the 4-methoxy group present in the target compound.
  • Synthesis & Activity: Synthesized by Nikitina et al. (2015) via condensation reactions.

2-(4-Methoxyphenyl)-5,10-dimethyl-2,3-dihydropyrano[2,3-f]chromene-4,8-dione (Compound 17)

  • Substituents : 4-Methoxyphenyl at position 2.
  • Key Differences : Methoxy substitution at position 4 instead of 2,4-dimethoxy.
  • Synthesis & Activity : Similar synthetic route to Compound 14. Biological evaluation indicated slightly enhanced activity compared to Compound 16, likely due to the para-methoxy group’s electronic effects .

Benzo-Fused Analog with Hexahydro Structure

2-(3,5-Dimethoxyphenyl)-5-methyl-hexahydrobenzo[c]pyrano[2,3-f]chromene-4,8-dione

  • Substituents : 3,5-Dimethoxyphenyl at position 2 and a benzo[c]-fused ring.
  • Key Differences: Additional benzene ring fused to the pyrano-chromene system. Hexahydro saturation in the pyran ring (vs. dihydro in the target compound).
  • Activity : Used as a screening compound (ChemDiv ID: Y040-4824) for drug discovery, though specific biological data are unavailable .

Trimethoxy-Substituted Derivatives

3-Phenyl-10-(2,3,4-trimethoxyphenyl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

  • Substituents : Phenyl at position 3 and 2,3,4-trimethoxyphenyl at position 10.
  • Key Differences :
    • Additional phenyl group at position 3.
    • Three methoxy groups on the aryl substituent (vs. two in the target compound).
  • Synthesis : Produced via a one-pot multicomponent reaction using Meldrum’s acid, yielding 68% efficiency. Structural confirmation via NMR and HRMS .
  • Activity: Not explicitly tested, but trimethoxy groups are often associated with enhanced bioactivity in natural products.

Hydroxy-Substituted Analogs

5-Hydroxy-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

  • Substituents : Hydroxyl group at position 5.
  • Key Differences : Replaces methyl and aryl groups with a hydroxyl moiety.
  • Activity : Demonstrated antileishmanial activity (IC₅₀ = 12.5 μM against Leishmania promastigotes), highlighting the importance of polar substituents for antiparasitic effects .

Morusin and Flavone Derivatives

Morusin (5-Hydroxy-2-(2,4-dihydroxyphenyl)-8,8-dimethyl-4H,8H-pyrano[2,3-f]chromen-4-one)

  • Substituents : 2,4-Dihydroxyphenyl and hydroxyl groups at positions 5 and 4′.
  • Key Differences : Hydroxyl instead of methoxy groups; dimethyl substituents at position 7.
  • Activity: Exhibits antioxidant and anticancer properties due to its polyphenolic structure .

Structural and Functional Analysis

Table: Comparative Overview of Key Compounds

Compound Name Substituents Molecular Formula Key Biological Activity Source
Target Compound 2,4-Dimethoxyphenyl, 5,10-dimethyl C₂₃H₂₂O₆ Not reported
2-(2-Methoxyphenyl) analog (Compound 16) 2-Methoxyphenyl C₂₂H₂₀O₅ Moderate anticancer activity
2-(3,5-Dimethoxyphenyl)-hexahydrobenzo[c]pyrano analog 3,5-Dimethoxyphenyl, benzo[c]-fused ring C₂₅H₂₄O₆ Screening compound
3-Phenyl-10-(2,3,4-trimethoxyphenyl) derivative 3-Phenyl, 2,3,4-trimethoxyphenyl C₂₇H₂₂O₇ Synthetic efficiency (68% yield)
5-Hydroxy-9,10-dihydro analog 5-Hydroxy C₁₅H₁₂O₅ Antileishmanial (IC₅₀ = 12.5 μM)
Morusin 2,4-Dihydroxyphenyl, 5-hydroxy C₂₅H₂₄O₆ Antioxidant, anticancer

Key Findings and Implications

Substituent Position Matters: The 2,4-dimethoxy configuration in the target compound may optimize electronic and steric effects compared to mono-methoxy analogs (e.g., Compounds 16 and 17) .

Ring Saturation and Fusion : Hexahydro and benzo-fused derivatives (e.g., ChemDiv Y040-4824) exhibit altered pharmacokinetic profiles due to increased hydrophobicity .

Functional Groups Dictate Activity : Hydroxyl groups enhance antiparasitic activity (e.g., antileishmanial scaffold ), while methoxy groups are preferred for anticancer applications .

Synthetic Efficiency : Multicomponent reactions (e.g., using Meldrum’s acid) enable high-yield synthesis of complex derivatives like the trimethoxy-substituted compound .

Biological Activity

The compound 2-(2,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a member of the pyranocoumarin class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C18H18O5
  • Molecular Weight : 314.34 g/mol

Antitumor Activity

Recent studies have demonstrated that compounds in the pyranocoumarin family exhibit significant antitumor activity. For instance, research has shown that derivatives of pyranocoumarins can induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial membrane potential. A study found that a similar compound displayed an EC50 value below 10 µM against several cancer cell lines, indicating potent cytotoxic effects .

Antimicrobial Properties

Pyranocoumarins have also been reported to possess antimicrobial properties. A comparative analysis of several derivatives indicated that they inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function. For example, a related compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various models. In vitro assays showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound may modulate inflammatory pathways and could be beneficial in treating inflammatory diseases .

Neuroprotective Effects

Emerging evidence suggests that pyranocoumarins may have neuroprotective effects. In animal models of neurodegenerative diseases, treatment with related compounds resulted in decreased oxidative stress markers and improved cognitive function. These findings point towards their potential use in conditions like Alzheimer’s disease .

The biological effects of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition : Inhibition of key enzymes involved in inflammation and cancer progression.

Study on Antitumor Activity

A study published in Nature investigated the antitumor effects of a related pyranocoumarin derivative on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an EC50 value of approximately 5 µM for the most sensitive cell line tested .

Study on Antimicrobial Activity

In another study assessing antimicrobial efficacy, derivatives were tested against a panel of bacterial strains. The results indicated that modifications to the methoxy groups significantly enhanced activity against resistant strains .

Q & A

Q. What are the most efficient synthetic routes for 2-(2,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione, and how can reaction conditions be optimized for scalability?

Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) involving 7-hydroxycoumarin derivatives, substituted aldehydes (e.g., 2,4-dimethoxybenzaldehyde), and Meldrum’s acid. Key steps include:

  • Telescoped synthesis : A one-pot MCR under mild acidic conditions (e.g., ethanol or ionic liquids) at 80°C for 6–12 hours, followed by recrystallization in ethanol to achieve >85% purity .
  • Optimization parameters : Adjusting stoichiometry (1:1:1 ratio of aldehyde, Meldrum’s acid, and coumarin) and using ionic liquids (e.g., TMGT) to enhance atom economy and reduce side reactions .

Q. How can spectroscopic techniques (NMR, IR, HRMS) be used to confirm the structural integrity of this compound?

Methodological Answer:

  • 1H/13C-NMR : Identify characteristic peaks:
    • Methoxy groups: δ 3.8–3.9 ppm (singlet, 6H for 2,4-dimethoxyphenyl).
    • Pyran ring protons: δ 2.4–3.4 ppm (multiplet for dihydro protons) and δ 4.7–5.1 ppm (chromene carbonyl) .
  • IR : Confirm lactone carbonyl (C=O) at 1680–1780 cm⁻¹ and aromatic C-O-C (methoxy) at 1250–1280 cm⁻¹ .
  • HRMS : Exact mass calculated for C₂₄H₂₂O₆: 406.1416 (M⁺). Deviation >0.001 suggests impurities .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. methyl groups) on the phenyl and chromene rings influence the compound’s biological activity, and what mechanistic insights exist?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • 2,4-Dimethoxyphenyl : Enhances lipophilicity and membrane permeability, critical for anticancer activity (e.g., inhibition of topoisomerase II) .
    • 5,10-Dimethyl groups : Stabilize the chromene scaffold, reducing metabolic degradation in vitro .
  • Experimental validation : Compare IC₅₀ values against analogs (e.g., 2-methoxyphenyl vs. 4-methoxyphenyl derivatives) using MTT assays on cancer cell lines (e.g., HeLa) .

Q. What strategies resolve contradictions in spectral or bioactivity data between synthetic batches?

Methodological Answer:

  • Batch inconsistency analysis :
    • Purity checks : Use HPLC-MS to detect trace impurities (e.g., unreacted Meldrum’s acid).
    • Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry if NMR data conflict .
  • Case study : Discrepancies in anticancer activity (e.g., ±5 μM IC₅₀) may arise from residual solvents (e.g., DMSO) altering cell permeability. Use lyophilization for solvent removal .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electron-rich regions (e.g., methoxy groups act as nucleophilic sites) .
  • Docking simulations : Use AutoDock Vina to model interactions with biological targets (e.g., binding affinity >-8 kcal/mol for tubulin) .
  • Validation : Correlate computational results with experimental kinetics (e.g., SPR for binding constants) .

Q. Methodological Challenges

Q. What are the limitations of current synthetic protocols, and how can green chemistry principles address them?

Methodological Answer:

  • Limitations : High energy consumption (80°C), use of volatile solvents (ethanol), and low recyclability of ionic liquids .
  • Solutions :
    • Microwave-assisted synthesis to reduce reaction time (2–4 hours at 100°C) .
    • Switch to bio-based solvents (e.g., cyclopentyl methyl ether) for improved sustainability .

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